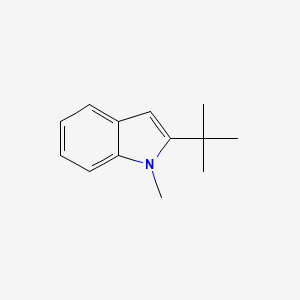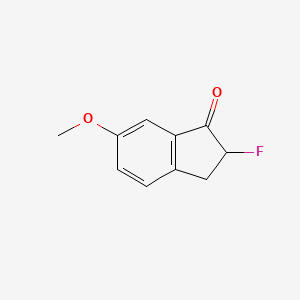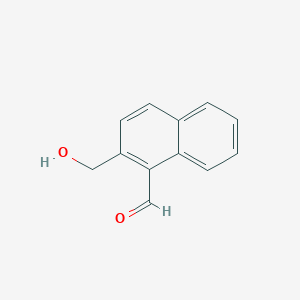
2-(tert-Butyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of 1-methylindole with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 2-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitroindoles, halogenated indoles.
科学研究应用
2-(tert-Butyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
相似化合物的比较
1-Methylindole: Lacks the tert-butyl group, resulting in lower lipophilicity and stability.
2-Methylindole: Similar structure but with a methyl group instead of tert-butyl, affecting its reactivity and applications.
2-(tert-Butyl)indole: Similar but without the methyl group, leading to differences in chemical behavior and biological activity.
Uniqueness: 2-(tert-Butyl)-1-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups, which enhance its stability, lipophilicity, and versatility in various chemical reactions and applications.
属性
CAS 编号 |
46275-90-5 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |
InChI 键 |
IXVWCFCTOYIGHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)


![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)


